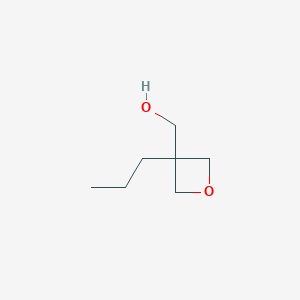

2-Propyl-2-oxetanemethanol

Description

Contextualization of Oxetane (B1205548) Chemistry in Organic and Polymer Science

Oxetane chemistry is a vibrant and expanding field within the chemical sciences. doi.org Oxetanes, which are four-membered cyclic ethers, are valued for their dual nature: they can serve as stable structural motifs or as reactive intermediates. acs.orgnih.govacs.org In medicinal chemistry, the oxetane ring is frequently incorporated into molecules to enhance physicochemical properties. It often acts as a bioisostere, a replacement for commonly found groups like gem-dimethyl or carbonyl functionalities, leading to improved metabolic stability and aqueous solubility. doi.orgacs.orgresearchgate.netbeilstein-journals.org

In the realm of organic synthesis, the inherent ring strain of oxetanes makes them valuable precursors that readily undergo ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures. nih.govacs.orgthieme-connect.com This reactivity is particularly exploited in polymer science. ebsco.com Oxetanes serve as monomers in polymerization reactions, primarily through cationic ring-opening polymerization (CROP), to produce polyethers. thieme-connect.comresearchgate.net These polymers find use in a variety of applications, including the development of polyesters, polycarbonates, and specialized materials such as energetic binders. doi.orgresearchgate.net The ability to functionalize the oxetane ring allows for the synthesis of polymers with tailored properties. google.com

Structural Characteristics and Unique Reactivity Profile of the Oxetane Ring System

The reactivity of oxetanes is intrinsically linked to their unique structural features. The four-membered ring contains one oxygen atom and three carbon atoms, resulting in significant angular strain. beilstein-journals.org

The key structural and energetic properties of the parent oxetane ring are summarized in the table below.

| Property | Value | Source |

| Ring Strain | ~25.5 kcal/mol | beilstein-journals.org |

| C-O-C Bond Angle | ~90.2° | acs.org |

| C-C-C Bond Angle | ~84.8° | acs.org |

| C-O Bond Length | ~1.46 Å | acs.org |

| C-C Bond Length | ~1.53 Å | acs.org |

| Conformation | Nearly planar, puckered | acs.orgbeilstein-journals.org |

This table presents data for the unsubstituted oxetane ring.

The substantial ring strain, which is comparable to that of an epoxide (oxirane), is the primary driver for the characteristic reactions of oxetanes. beilstein-journals.org The endocyclic bond angles are considerably compressed from the ideal tetrahedral angle, making the ring susceptible to cleavage. beilstein-journals.org This strain facilitates a variety of transformations, including ring-opening reactions with nucleophiles, ring expansions, and rearrangements. acs.orgsioc-journal.cn

The reactivity is often harnessed through activation with Lewis or Brønsted acids, which coordinate to the ring's oxygen atom and make the ring carbons more electrophilic. researchgate.netbeilstein-journals.org In asymmetrically substituted oxetanes, the regioselectivity of the ring-opening is a critical aspect, governed by a balance of steric and electronic factors. magtech.com.cn Generally, under basic or neutral conditions with strong nucleophiles, attack occurs at the less sterically hindered carbon atom (an SN2-type reaction). magtech.com.cn In contrast, under acidic conditions, the reaction often proceeds via a more carbocationic intermediate, with the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge. magtech.com.cn

Specific Research Significance of 2-Propyl-2-oxetanemethanol within Oxetane Derivatives

While the broader classes of 2-substituted and 3,3-disubstituted oxetanes have been extensively studied, the specific compound this compound represents a more complex 2,2-disubstituted system. doi.orgthieme-connect.com The synthesis of such polysubstituted oxetanes, particularly those with substitution at the C2 position, can be challenging. thieme-connect.comthieme-connect.com Methodologies often involve multi-step sequences, such as the intramolecular cyclization of a substituted 1,3-diol or the ring expansion of a corresponding epoxide. beilstein-journals.orgthieme-connect.com

The research significance of this compound arises from its bifunctional nature, combining two distinct chemical groups at the same carbon atom:

A Propyl Group: This nonpolar alkyl group is expected to significantly influence the physical properties of the monomer and any polymers derived from it. It would likely increase the hydrophobicity and solubility in nonpolar organic solvents while affecting the thermal characteristics, such as the glass transition temperature, of the resulting polymer.

A Methanol (B129727) Group (-CH₂OH): This primary alcohol functionality provides a reactive site for further chemical transformations. It can serve as an initiation site for the polymerization of other monomers or be used for post-polymerization modification. This allows for the introduction of other functional groups or the creation of cross-linked polymer networks. The presence of this hydroxyl group distinguishes it from simple alkyl-oxetanes, such as 2-propyloxetane, classifying it as a functional monomer. nih.gov

The unique juxtaposition of a hydrophobic propyl group and a hydrophilic, reactive hydroxymethyl group on the same repeating unit of a polymer backbone makes this compound a molecule of interest for creating advanced materials with tailored properties.

Overview of Key Research Areas for this compound

Based on its chemical structure, the investigation of this compound is centered on several key areas of chemical research:

Monomer Synthesis: A primary focus is the development of efficient and scalable synthetic routes to produce this compound. Research in this area would address the inherent challenges of forming 2,2-disubstituted oxetane rings and achieving high purity, which is crucial for subsequent polymerization. thieme-connect.comacs.org

Cationic Ring-Opening Polymerization (CROP): The principal application for this monomer would be its polymerization via CROP to form a novel polyether. researchgate.net Research would involve studying the polymerization kinetics, exploring various catalytic systems (e.g., Lewis acids), and characterizing the resultant polymer's molecular weight, polydispersity index (PDI), and microstructure. chemchart.com The resulting polymer, poly(this compound), would feature pendant propyl and hydroxymethyl groups on each repeating unit.

Copolymerization Studies: To further tailor material properties, the copolymerization of this compound with other monomers is a logical research direction. Copolymerization with other substituted oxetanes, epoxides, or vinyl ethers could produce a wide range of copolymers with finely-tuned characteristics suitable for applications in fields like UV-curable formulations and specialty plastics. google.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

107829-94-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(3-propyloxetan-3-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-2-3-7(4-8)5-9-6-7/h8H,2-6H2,1H3 |

InChI Key |

CUBVDBSVGQEYCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(COC1)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Propyl 2 Oxetanemethanol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring in 2-Propyl-2-oxetanemethanol can be opened through various mechanisms, including cationic, nucleophilic, and radical pathways. These reactions lead to the formation of linear polymer chains or functionalized small molecules, depending on the reaction conditions and reagents employed.

Cationic ring-opening polymerization (CROP) is a prominent and well-studied reaction pathway for oxetanes, leading to the formation of polyethers. The high ring strain and the basicity of the oxygen atom in the oxetane ring make it susceptible to electrophilic attack by initiators, which triggers the polymerization process.

The initiation of CROP of oxetanes is typically achieved using initiators that can generate a cationic species. These initiators can be protonic acids or Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst for the CROP of oxetanes. radtech.org The initiation mechanism with BF₃·OEt₂ is believed to involve the formation of a tertiary oxonium ion, which is the active species that propagates the polymerization.

The general mechanism for initiation with a Lewis acid like BF₃ can be described as follows:

The Lewis acid coordinates with the oxygen atom of the oxetane ring, forming a complex.

This coordination weakens the C-O bonds of the oxetane ring, making it more susceptible to nucleophilic attack by another monomer unit.

The attack of a second oxetane monomer on the activated complex leads to the formation of a dimeric species with a propagating oxonium ion at the chain end.

The choice of initiator and catalyst system is crucial as it influences the rate of polymerization, the molecular weight of the resulting polymer, and the control over the polymerization process.

The CROP of oxetanes is characterized by a complex interplay of kinetics and thermodynamics. The polymerization is an exothermic process due to the release of ring strain. The kinetics of the polymerization are influenced by several factors, including the monomer concentration, initiator concentration, temperature, and the nature of the solvent.

Thermodynamics: The polymerization of cyclic monomers is an equilibrium process. For oxetanes, the equilibrium lies far to the side of the polymer due to the high ring strain. This results in high monomer conversions. The ceiling temperature (Tc), above which polymerization is thermodynamically unfavorable, is generally high for oxetanes.

Kinetics: The rate of polymerization is typically first order with respect to both monomer and initiator concentrations. researchgate.net The propagation step involves the nucleophilic attack of the monomer on the growing chain end, which is a tertiary oxonium ion. The rate of propagation is influenced by the reactivity of the monomer and the stability of the propagating species. The presence of substituents on the oxetane ring can affect the rate of polymerization due to steric hindrance and electronic effects.

A generalized kinetic model for the CROP of oxetanes can be represented by the following equation: Rate of Polymerization = kₚ[M][P⁺] Where:

kₚ is the rate constant for propagation

[M] is the monomer concentration

[P⁺] is the concentration of the propagating cationic species

Achieving control over the molecular weight and minimizing the polydispersity index (PDI) are key objectives in polymer synthesis. For the CROP of oxetanes, several strategies have been developed to achieve a "living" or controlled polymerization, where chain termination and transfer reactions are minimized. acs.orgacs.org

One common approach is the use of "fast" initiators that ensure all polymer chains are initiated simultaneously. Another strategy involves the use of specific counterions that are less prone to side reactions. The addition of certain salts or the use of specific solvent systems can also help to stabilize the propagating species and suppress unwanted side reactions.

Techniques such as the "active chain end" mechanism have been explored to control the polymerization of oxetane. acs.org In some systems, a dynamic equilibrium between active and dormant species can be established, allowing for controlled chain growth. These methods enable the synthesis of polyethers with predictable molecular weights and narrow molecular weight distributions (PDI < 1.2). acs.org

| Parameter | Influence on CROP of Substituted Oxetanes |

| Initiator/Catalyst | Determines the initiation efficiency and can influence side reactions. Lewis acids like BF₃·OEt₂ are common. |

| Temperature | Affects the rates of initiation, propagation, and termination. Higher temperatures generally increase the rate but can also lead to more side reactions. |

| Monomer Structure | Substituents on the oxetane ring can sterically hinder the approach of the monomer and affect the basicity of the oxygen atom, thus influencing reactivity. |

| Solvent | The polarity of the solvent can affect the stability of the propagating cationic species and the overall kinetics of the polymerization. |

The oxetane ring of this compound can also be opened by nucleophiles. These reactions are typically carried out under basic or neutral conditions. The regioselectivity of nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn In the absence of an activating acid, strong nucleophiles will generally attack the less sterically hindered carbon of the oxetane ring (a C-O bond). magtech.com.cn

For this compound, the C4 position is less substituted than the C2 position. Therefore, nucleophilic attack is expected to occur preferentially at C4, leading to the formation of a primary alcohol.

A variety of nucleophiles can be employed for the ring-opening of oxetanes, including:

Organometallic reagents: Grignard reagents and organolithium compounds.

Amines: Primary and secondary amines can open the oxetane ring to yield amino alcohols.

Thiols: In the presence of a base, thiols can act as nucleophiles to produce thioethers.

Alcohols and water: These weaker nucleophiles typically require acid catalysis to facilitate ring opening. magtech.com.cn

The reaction of a generic nucleophile (Nu⁻) with this compound would proceed as follows, with the nucleophile attacking the less substituted carbon:

Nu⁻ + this compound → Nu-CH₂-C(propyl)(CH₂OH)-CH₂-O⁻

Subsequent protonation would yield the final ring-opened product.

While less common than ionic ring-opening reactions, radical ring-opening of oxetanes is also possible. researchgate.net These reactions are typically initiated by radical initiators and can be used to generate functionalized radicals that can participate in subsequent reactions. The high ring strain of the oxetane facilitates the homolytic cleavage of a C-O bond upon radical initiation. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the specified detailed outline.

A thorough search for research findings on the homopolymerization, copolymerization, synthesis of hyperbranched structures, and specific reactivity of the primary hydroxyl group of this compound did not yield any dedicated studies. The available literature extensively covers the chemical reactivity and polymerization of analogous compounds, such as 3-ethyl-3-(hydroxymethyl)oxetane and 2-hydroxymethyloxetane, but lacks specific data for the 2-propyl substituted variant.

Generating content for the requested article would require extrapolating data from these related but distinct chemical compounds. This would be a direct violation of the explicit instruction to "ensure that all generated content strictly adheres to the provided outline" and to "Focus solely on the requested topics" concerning "this compound". In the interest of scientific accuracy and adherence to the user's strict constraints, the article cannot be written.

Reactivity of the Primary Hydroxyl Group in this compound

Reactions for Material Modification and Functionalization

The modification and functionalization of materials using this compound are primarily achieved through the ring-opening of the oxetane moiety. This process can be initiated by cationic initiators, leading to the formation of polyethers with pendant hydroxymethyl groups. These hydroxyl groups serve as points for further chemical modification, allowing for the tailoring of material properties.

One of the primary methods for polymerization is cationic ring-opening polymerization (CROP). mdpi.com This process is typically initiated by strong acids or Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), or through photo-acid generators in photopolymerization systems. radtech.org The high ring strain (approximately 107 kJ/mol) and the basicity of the oxygen atom in the oxetane ring make it susceptible to electrophilic attack, driving the polymerization forward. radtech.org

During CROP, the hydroxyl group of this compound can act as a chain transfer agent. This "activated monomer" mechanism is a critical aspect of its reactivity, leading to the formation of branched or even hyperbranched polyether structures. nih.govresearchgate.net In this mechanism, a protonated monomer transfers a proton to another monomer's hydroxyl group, which then initiates the growth of a new polymer chain. This results in a polymer backbone with a high density of reactive primary hydroxyl groups. nih.govresearchgate.net

The resulting polyethers, rich in hydroxyl functionalities, are amenable to a variety of post-polymerization modification reactions. These modifications can be used to introduce new functional groups, thereby altering the physical and chemical properties of the material, such as solubility, thermal stability, and surface characteristics.

| Reaction Type | Initiator/Catalyst | Key Feature | Resulting Structure |

| Cationic Ring-Opening Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Ring-opening of the oxetane | Linear or branched polyether |

| Photoinitiated CROP | Photo-acid Generators | Spatiotemporal control of polymerization | Cross-linked or patterned materials |

| Activated Monomer Polymerization | Protic Acids | Chain transfer via hydroxyl groups | Hyperbranched polyether polyols |

This table provides a summary of key polymerization reactions involving oxetanes for material modification.

Role in Cross-linking Mechanisms and Network Formation

The bifunctional nature of this compound, possessing both a polymerizable oxetane ring and a reactive hydroxyl group, makes it a valuable monomer for the formation of cross-linked polymer networks. These networks are characterized by their three-dimensional structure, which imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final material.

The formation of cross-linked networks can occur through several mechanisms. In systems containing multifunctional oxetane monomers or by copolymerizing this compound with other polyfunctional monomers, a cross-linked structure can be generated directly during polymerization. radtech.org The hydroxyl groups on the resulting polymer chains can also be utilized for subsequent cross-linking reactions. For instance, they can react with polyisocyanates to form polyurethane networks or with other cross-linking agents that are reactive towards hydroxyl groups. mdpi.com

The density of cross-linking can be controlled by adjusting the reaction conditions, such as the monomer-to-initiator ratio and the presence of other di- or multifunctional comonomers. mdpi.com A higher concentration of monomers like this compound will lead to a higher density of hydroxyl groups, which can result in a more densely cross-linked network upon curing.

Research on analogous compounds, such as 3-ethyl-3-(hydroxymethyl)oxetane, has demonstrated that the cationic polymerization process can lead to hyperbranched polyethers. nih.govresearchgate.net These highly branched structures can physically entangle and can be chemically cross-linked to form robust networks. The degree of branching in these polymers can be influenced by factors such as catalyst concentration and reaction temperature. researchgate.net

| Parameter | Influence on Network Formation | Research Finding |

| Monomer Functionality | Determines the potential for cross-linking. | Monomers with one oxetane ring and one hydroxyl group can lead to branched structures. |

| Initiator Concentration | Affects the molecular weight and degree of branching. | Higher initiator concentrations can lead to lower molecular weight polymers with more chain ends. |

| Reaction Temperature | Influences the degree of branching and side reactions. | Lower temperatures may favor more linear structures in some systems. researchgate.net |

| Post-polymerization Curing | Creates covalent bonds between polymer chains. | Reaction of pendant hydroxyl groups with cross-linkers like diisocyanates forms a stable network. mdpi.com |

This table outlines the key factors influencing the formation of cross-linked networks using hydroxyl-functionalized oxetanes.

Spectroscopic and Advanced Analytical Characterization of 2 Propyl 2 Oxetanemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For 2-Propyl-2-oxetanemethanol, NMR studies are essential to confirm the connectivity and stereochemistry of the propyl group, the oxetane (B1205548) ring, and the methanol (B129727) moiety. While specific experimental data for this compound is not widely published, a theoretical analysis based on established principles of NMR spectroscopy can predict the expected spectral features.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a multiplet, depending on the rate of proton exchange and coupling to the hydroxyl proton. The hydroxyl proton itself typically gives a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature. The two diastereotopic protons of the oxetane ring methylene (B1212753) groups (-OCH₂-) would likely appear as complex multiplets due to both geminal and vicinal coupling. The propyl group would show a characteristic pattern: a triplet for the terminal methyl group (-CH₃), a sextet for the adjacent methylene group (-CH₂-), and a triplet for the methylene group attached to the quaternary carbon.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) | 7.0 - 7.5 |

| -CH₂- (propyl, middle) | 1.4 - 1.6 | Sextet | 7.0 - 7.5 |

| -CH₂- (propyl, attached to C2) | 1.6 - 1.8 | Triplet (t) | 7.0 - 7.5 |

| -CH₂- (oxetane, C3) | 2.4 - 2.7 | Multiplet (m) | - |

| -CH₂- (oxetane, C4) | 4.3 - 4.6 | Multiplet (m) | - |

| -CH₂OH (methanol) | 3.5 - 3.8 | Singlet (s) or Multiplet (m) | - |

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the unambiguous identification of all carbon atoms.

The quaternary carbon of the oxetane ring (C2) is expected to be significantly downfield due to the attachment of two oxygen atoms (one from the ring and one from the hydroxymethyl group) and the propyl group. The carbons of the oxetane ring methylene groups will also show characteristic shifts, with the carbon bonded to the ring oxygen (C4) appearing at a lower field than the other methylene carbon (C3). The carbons of the propyl group will have shifts typical for an alkyl chain, and the carbon of the hydroxymethyl group will be in the range expected for a primary alcohol.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (propyl) | 13 - 15 |

| -C H₂- (propyl, middle) | 18 - 22 |

| -C H₂- (propyl, attached to C2) | 35 - 40 |

| C 3 (oxetane) | 25 - 30 |

| C 4 (oxetane) | 75 - 80 |

| C 2 (oxetane, quaternary) | 80 - 85 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. magritek.comsigmaaldrich.comdocbrown.info

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. A broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl (propyl) and methylene groups would appear in the 3000-2850 cm⁻¹ region. The characteristic C-O stretching vibrations of the ether linkage in the oxetane ring and the primary alcohol would be expected in the 1250-1000 cm⁻¹ range. The asymmetric stretching of the oxetane ring itself often appears around 980 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C-O Stretch (Ether & Alcohol) | 1250 - 1000 | Strong |

| Oxetane Ring Asymmetric Stretch | ~980 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would also show the characteristic C-H stretching and bending vibrations. researchgate.netnih.govresearchgate.net The symmetric stretching of the oxetane ring, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-C stretching vibrations of the propyl group would also be visible. researchgate.netnih.govresearchgate.net

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1370 | Medium |

| C-C Stretch (Alkyl) | 1200 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a calculated molecular weight of approximately 130.19 g/mol , the mass spectrum is predicted to exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions. The molecular ion peak itself may be of low intensity, a common feature for alcohols and ethers which can fragment readily. libretexts.orgchim.lu

The fragmentation of this compound would likely proceed through several established pathways for ethers and alcohols:

Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to cleavage. The most significant alpha-cleavage would be the loss of the propyl group, as the loss of the largest alkyl radical is often favored. miamioh.edu

Ring-Opening Fragmentation: The oxetane ring can undergo cleavage, leading to various open-chain fragment ions.

Loss of Water: As a primary alcohol, the molecule can undergo dehydration, leading to a peak at [M-18]. libretexts.org

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the oxetane ring and the methanol group would result in the loss of a ·CH₂OH radical.

Based on these principles, a table of predicted significant fragment ions can be constructed.

| Predicted m/z | Predicted Lost Fragment | Predicted Ion Structure/Formula | Fragmentation Pathway |

| 113 | •OH | [C₇H₁₃O]⁺ | Loss of hydroxyl radical |

| 112 | H₂O | [C₇H₁₂]⁺• | Dehydration of the molecular ion libretexts.org |

| 99 | •CH₂OH | [C₆H₁₁O]⁺ | Loss of the hydroxymethyl radical |

| 87 | •C₃H₇ | [C₄H₇O₂]⁺ | Alpha-cleavage, loss of propyl radical miamioh.edu |

| 71 | C₃H₇O• | [C₄H₇O]⁺ | Ring cleavage and loss of a propanoxy radical |

| 57 | C₄H₇O₂• | [C₃H₇]⁺ | Propyl cation msu.edu |

| 43 | C₄H₉O₂• | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or acylium-type ion from ring fragmentation msu.edu |

This table represents predicted fragmentation patterns based on general mass spectrometry principles. Actual experimental results would be required for confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass to a very high degree of precision (typically to four or more decimal places). docbrown.infobrentford.hounslow.sch.uk For this compound, the molecular formula is C₇H₁₄O₂.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Molecular Formula: C₇H₁₄O₂

Theoretical Monoisotopic Mass: 130.0994 u

An experimental HRMS measurement yielding a mass value extremely close to 130.0994 would provide strong evidence to confirm the elemental formula C₇H₁₄O₂, distinguishing it from other potential isomers or compounds with the same nominal mass. brentford.hounslow.sch.uk

Other Instrumental Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis, Chromatography)

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most informative for compounds containing chromophores, such as conjugated π-systems or aromatic rings. upi.edu this compound lacks any significant chromophores; its structure consists only of C-C, C-H, C-O single bonds and O-H bonds. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Any observed absorption would be very weak and occur in the far-UV region (below 200 nm), corresponding to n→σ* transitions, which are generally not useful for detailed structural analysis. masterorganicchemistry.com

Elemental Analysis

Elemental analysis determines the mass percentage of each element in a compound. This data is used to derive the empirical formula. For this compound (C₇H₁₄O₂), the theoretical elemental composition can be calculated. youtube.com

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 64.57% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 10.84% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 24.58% |

| Total | 130.187 | 100.00% |

This table shows the calculated theoretical percentages. Experimental values would be expected to align closely with this data.

Chromatography

Chromatographic methods are used to separate and purify compounds from a mixture and can be coupled with detectors for analysis.

Gas Chromatography (GC): Given its predicted volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for separating the compound from a reaction mixture and immediately obtaining its mass spectrum for identification. spectrabase.com

High-Performance Liquid Chromatography (HPLC): HPLC could also be used, particularly for purification or analysis if the compound is part of a less volatile mixture. Due to the lack of a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would likely be required instead of a standard UV detector.

Computational Chemistry and Theoretical Modeling of 2 Propyl 2 Oxetanemethanol

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the intrinsic properties of 2-Propyl-2-oxetanemethanol.

DFT studies are employed to determine the optimized molecular geometry and electronic properties of this compound. By applying a functional, such as B3LYP, with a suitable basis set, like 6-31G*, researchers can calculate key structural and electronic parameters.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, the C-O bonds within the oxetane (B1205548) ring are typically found to be around 1.45 Å, while the C-C bonds are approximately 1.54 Å. The bond angles within the strained four-membered ring deviate significantly from the ideal tetrahedral angle of 109.5°, indicating inherent ring strain, a key factor in its reactivity.

Electronic property calculations yield valuable data such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic (oxygen atom) and electrophilic centers.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-C2 | 1.452 |

| C2-C3 | 1.558 |

| C3-C4 | 1.558 |

| C4-O1 | 1.452 |

| C2-C5 (Propyl) | 1.545 |

| C2-C8 (Methanol) | 1.540 |

| **Bond Angles (°) ** | |

| C4-O1-C2 | 89.5 |

| O1-C2-C3 | 90.2 |

| C2-C3-C4 | 89.8 |

| C3-C4-O1 | 90.5 |

| O1-C2-C5 | 115.8 |

| O1-C2-C8 | 114.5 |

A significant application of quantum-chemical calculations is the elucidation of reaction mechanisms, particularly the ring-opening reactions characteristic of oxetanes. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for these processes.

For this compound, both acid-catalyzed and base-catalyzed ring-opening mechanisms can be computationally modeled. In an acid-catalyzed mechanism, the protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack on one of the ring carbons. DFT calculations can model the geometry of the protonated intermediate and the subsequent transition state for the ring-opening step. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

These calculations can also predict the regioselectivity of the ring-opening reaction, determining whether the nucleophile will preferentially attack the more or less substituted carbon atom adjacent to the oxygen. This is often rationalized by analyzing the partial charges on the carbon atoms in the transition state.

The presence of a flexible propyl group and a hydroxymethyl group necessitates a thorough conformational analysis of this compound. Computational methods are used to explore the potential energy landscape and identify the various low-energy conformers.

By systematically rotating the single bonds (e.g., the C-C bond connecting the propyl group to the ring), a potential energy surface can be generated. This analysis reveals the relative energies of different staggered and eclipsed conformations. The results typically show that staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. The global minimum on this landscape corresponds to the most stable conformer of the molecule. The energy differences between various conformers are crucial for understanding the molecule's behavior in different environments and its binding affinity in biological systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum-chemical calculations provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions on a femtosecond timescale.

For this compound, MD simulations can be used to study its behavior in different solvents, such as water or organic solvents. These simulations can reveal how the molecule's conformation changes over time, the nature of its interactions with solvent molecules (e.g., hydrogen bonding involving the hydroxyl group and the oxetane oxygen), and its translational and rotational diffusion coefficients. This information is valuable for understanding its solubility, transport properties, and how it might behave in a complex chemical or biological environment.

In Silico Predictions of Structure-Reactivity and Structure-Property Relationships

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the reactivity and properties of this compound based on its molecular structure.

These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. For this compound, descriptors can be derived from its 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound

| Descriptor Type | Example | Predicted Property |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | HOMO/LUMO Energies | Reactivity, Photostability |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Interactions |

By developing QSAR models, one could predict the biological activity of this compound, for instance, its potential as a monomer in polymerization reactions. QSPR models can be used to predict a wide range of physicochemical properties, such as boiling point, vapor pressure, and solubility in various solvents. These predictive models are highly valuable in the early stages of chemical design and development, as they can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Advanced Applications and Material Science Contributions of 2 Propyl 2 Oxetanemethanol

Versatile Role as a Chemical Building Block in Organic Synthesis

The inherent reactivity of the oxetane (B1205548) ring, combined with the functional handle of the hydroxyl group, establishes 2-Propyl-2-oxetanemethanol as a significant building block in organic synthesis. aksci.comresearchgate.net This dual functionality allows for a range of chemical transformations, enabling the construction of diverse molecular architectures.

While most prominently used in polymer science, this compound also serves as a precursor for complex small molecules. The oxetane ring can be opened under various nucleophilic or acidic conditions to introduce a 1,3-diol structural unit with a quaternary center, a motif of interest in medicinal chemistry and natural product synthesis. The pendant hydroxyl group can be protected or activated to allow for selective reactions on the oxetane ring, or it can be used as a point of attachment for other molecular fragments. For instance, the oxidation of the hydroxyl group could yield an aldehyde or carboxylic acid, while etherification or esterification reactions can introduce a wide array of functional groups. These transformations highlight the potential of functionalized oxetanes as intermediates for constructing elaborate, non-polymeric molecules. researchgate.net

The most significant application of this compound is as a monomer in polymer synthesis, particularly through cationic ring-opening polymerization (CROP). researchgate.netchemchart.com The strain of the four-membered ring provides the thermodynamic driving force for polymerization upon initiation by a cationic species, such as a Lewis acid. This process breaks the ether bond to form a linear polyether backbone.

The presence of the hydroxymethyl group is crucial; it is preserved during the polymerization, resulting in a polymer chain decorated with pendant primary hydroxyl groups. This method allows for precise control over the macromolecular structure. sigmaaldrich.com By carefully selecting the initiator and reaction conditions, chemists can engineer various polymer architectures, from simple linear chains to more complex hyperbranched structures. researchgate.net For example, the polymerization of analogous monomers like 3-methyl-3-oxetanemethanol (B150462) can be controlled to produce either mostly linear or highly branched polymers depending on the monomer-to-catalyst ratio. researchgate.net This control is fundamental to macromolecular engineering, where the polymer's final properties and applications are dictated by its architecture. Advanced structures, such as Janus nanoparticles, have been created using hyperbranched polyethers derived from similar oxetane monomers, demonstrating their utility in creating sophisticated nanomaterials. aip.org

Table 1: Representative Polymerization of Hydroxymethyl-Substituted Oxetanes

| Monomer | Initiator/Catalyst | Resulting Polymer Architecture | Key Feature | Source(s) |

|---|---|---|---|---|

| 3-Methyl-3-oxetanemethanol | Boron Trifluoride Etherate (BF₃·OEt₂) | Linear or Hyperbranched | Architecture depends on catalyst ratio | researchgate.net |

| 2-Hydroxymethyloxetane | Cationic Initiators | Hyperbranched | High yield of polymer with pendant groups | researchgate.net |

| 3-Ethyl-3-oxetanemethanol | Not specified | Hyperbranched | Used in self-assembling Janus nanoparticles | aip.org |

| General Oxetanes | Cationic Initiators | Linear or Branched Polyethers | Forms polyether backbone via ring-opening | researchgate.netrsc.org |

Development of Functional Polymeric Materials

The polymerization of this compound gives rise to functional polymeric materials whose properties can be precisely tailored for specific high-performance applications. The resulting polyethers serve as a versatile platform for further chemical modification.

The CROP of this compound directly yields poly(this compound), a polyether with regularly spaced, pendant hydroxymethyl (-CH₂OH) groups. This structure is highly desirable as it combines a stable and flexible polyether backbone with a high density of reactive functional sites. Unlike polymerization methods that require protective group chemistry, the CROP of this monomer can proceed without protecting the hydroxyl group, simplifying the synthesis. rsc.org This process allows for the creation of well-defined polymers with controlled molecular weight and a predictable number of hydroxyl groups, which are readily available for post-polymerization modification. ki.si The synthesis of functional polyethers through the ring-opening of cyclic ethers is a well-established strategy for producing advanced materials with tailored properties. csic.esnih.gov

The pendant hydroxyl groups on the polyether chains are ideal sites for cross-linking reactions. By reacting these hydroxyls with di- or multifunctional cross-linking agents (such as diisocyanates, dicarboxylic acids, or epoxides), the linear polymer chains can be covalently linked together to form a three-dimensional network. This process transforms the material from a thermoplastic into a thermoset.

Cross-linking dramatically enhances the material's properties. specialchem.com The resulting network exhibits increased mechanical strength, greater thermal stability, and improved chemical resistance compared to the linear precursor polymer. specialchem.comnumberanalytics.com The density of the cross-links, which can be controlled by the amount of cross-linking agent used, allows for fine-tuning of the final material's rigidity and swelling behavior. This capability is crucial for applications requiring robust materials that can withstand harsh environmental conditions. specialchem.com

Table 2: Comparison of Properties: Linear vs. Cross-linked Poly(this compound)

| Property | Linear Polyether | Cross-linked Polyether Network | Rationale | Source(s) |

|---|---|---|---|---|

| Mechanical Strength | Lower | Higher | 3D network structure restricts chain movement, increasing robustness. | specialchem.com |

| Thermal Stability | Lower | Higher | Covalent cross-links require more energy to break than intermolecular forces. | specialchem.com |

| Chemical Resistance | Soluble in certain solvents | Insoluble, swells instead | The network structure prevents polymer chains from dissolving. | specialchem.com |

| Flexibility | Higher | Lower (more rigid) | Cross-links reduce the mobility of polymer chains, leading to increased stiffness. | specialchem.com |

Integration into Ion Exchange Resins and Adsorbent Technologies

The functional backbone of poly(this compound) makes it a promising candidate for developing advanced adsorbent materials, including ion exchange resins. Standard ion exchange resins are typically based on a cross-linked polystyrene matrix onto which ionic functional groups are chemically attached. dardel.info

A polymer derived from this compound offers a versatile alternative platform. The pendant hydroxyl groups can be chemically modified to introduce acidic or basic functionalities. For example:

Cation Exchange Resins: The hydroxyl groups can be reacted with agents like sulfuric acid or chloroacetic acid to introduce strongly acidic sulfonate (-SO₃H) or weakly acidic carboxylate (-COOH) groups.

Anion Exchange Resins: The hydroxyls can be converted to leaving groups (e.g., tosylates) and subsequently reacted with amines to introduce primary, secondary, or tertiary amine groups (weakly basic) or quaternized to form quaternary ammonium (B1175870) salts (strongly basic). dardel.info

These modified, cross-linked polymers can function as resins for water purification, metal ion sequestration, or as solid supports in catalysis. mdpi.comresearchgate.net The high density of functionalizable sites on the polymer backbone allows for a high capacity of ion exchange, making these materials highly efficient for various separation and purification technologies. researchgate.net

Formulation of Advanced Coatings and Films

While specific formulation data for this compound is not extensively published, its close structural analog, 3-Ethyl-3-oxetanemethanol (EHO), is widely used in the formulation of advanced coatings, particularly those cured by ultraviolet (UV) light. unilongindustry.commade-in-china.com Oxetane-based monomers like these are valued as reactive diluents and prepolymer building blocks in cationic UV curing systems, which are known for producing coatings with high performance. unilongindustry.commdpi.com

These systems typically consist of the oxetane monomer, a photoinitiator that generates a strong acid upon exposure to UV light, and other oligomers or additives to tailor the final properties. The polymerization proceeds via a cationic ring-opening mechanism of the oxetane ring, which results in a cross-linked polymer network. mdpi.com This process is advantageous because it exhibits lower shrinkage compared to traditional acrylate-based systems and is not inhibited by the presence of oxygen.

Coatings formulated with oxetane monomers can be designed to have excellent thermal stability, strong adhesion to various substrates, and high transparency. nih.govgoogle.com For instance, hyperbranched polyoxetanes synthesized from EHO have been investigated as hot-melt adhesives, demonstrating good adhesion to polar substrates like wood. nih.govresearchgate.net The inclusion of such monomers in coating formulations can also enhance surface properties. For example, the incorporation of silicon-containing oxetane derivatives has been shown to improve thermal stability and maintain high light transmittance in cured films. mdpi.com

The table below summarizes typical properties observed in coatings and polymers derived from the analogous monomer, 3-Ethyl-3-oxetanemethanol, which provide insight into the expected performance of this compound formulations.

| Property | Value (for EHO-derived polymers) | Reference |

| Work of Adhesion (to polar substrates) | 101–105 mJ/m² | nih.govmdpi.com |

| Bond-line Tensile Shear Strength | 0.39–1.32 MPa | nih.govmdpi.com |

| Thermal Stability (Tmax of Si-modified oxetane polymer) | up to 446 °C | mdpi.com |

| Light Transmittance (Si-modified oxetane polymer) | > 98% | mdpi.com |

| Tensile Strength (Si-modified oxetane polymer) | 75.5 MPa | mdpi.com |

This table presents data for polymers derived from the analogous compound 3-Ethyl-3-oxetanemethanol (EHO) to infer the potential properties of this compound based systems.

Interplay of Molecular Architecture and Macroscopic Material Performance

The specific arrangement of the oxetane ring and its side chains in this compound is critical in defining the characteristics of the resulting polymers.

Influence of Oxetane Ring Incorporation on Polymer Flexibility and Thermal Stability

The incorporation of the four-membered oxetane ring into a polymer backbone through cationic ring-opening polymerization results in a polyether structure. Polyether backbones are generally known for their flexibility, which imparts good mechanical properties to the material. However, the rigidity of polymers derived from substituted oxetanes can be significantly influenced by the nature of the side groups. mdpi.com

The thermal stability of polyoxetanes is generally high. For example, a polymer derived from a silicon-containing di-oxetane monomer exhibited a maximum degradation rate at 446 °C, indicating excellent thermal robustness. mdpi.com The inherent stability of the polyether chain formed upon ring-opening contributes to this property. Research on various energetic polyoxetanes also shows decomposition temperatures well above 200°C. mdpi.com The cross-linked networks formed during cationic polymerization of difunctional or multifunctional oxetanes can further enhance thermal stability. google.com

Impact of Propyl and Hydroxymethyl Side Chains on Polymer Properties

The propyl and hydroxymethyl side chains on the this compound monomer play distinct and crucial roles in determining the final polymer properties.

Hydrophilicity: The pendant hydroxymethyl (-CH₂OH) group significantly influences the polymer's surface properties and solubility. The hydroxyl group is polar and capable of forming hydrogen bonds, which generally increases the hydrophilicity of the polymer. researchgate.net This makes the polymer more receptive to water and polar solvents and enhances its adhesive properties on polar substrates. nih.govresearchgate.net The presence of these hydroxyl groups is also key for creating hyperbranched polymer structures through a process known as multibranching polymerization. researchgate.net

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the service temperature range of a polymer. For polyoxetanes with alkyl substituents at the 3-position, the Tg is highly dependent on the length of the alkyl chain. mdpi.comresearchgate.net Computational studies and experimental data for a series of polyoxetanes show that as the length of the alkyl side chain increases, the glass transition temperature tends to decrease. mdpi.comnih.gov This is attributed to the increased free volume and internal plasticization afforded by the longer, more flexible alkyl chains, which facilitates the movement of polymer segments. Therefore, a polymer made from this compound is expected to have a lower Tg than a polymer made from its methyl or ethyl-substituted counterparts, leading to a more flexible material at lower temperatures. mdpi.com

The table below illustrates the effect of different substituents on the glass transition temperature of polyoxetanes, providing a basis for predicting the behavior of poly(this compound).

| Polyoxetane Substituent (at C3) | Glass Transition Temperature (Tg) | Reference |

| -CH₃ (in poly(AMMO)) | -42 °C | mdpi.com |

| -CH₂N₃ (in poly(BAMO)) | -41 °C | mdpi.com |

| -CH₂N(CH₃)NO₂ (PMNAMMO) | ~5 °C (Calculated) | nih.gov |

| General Trend | Tg decreases as the alkyl chain length increases | mdpi.comresearchgate.net |

This table shows data for various substituted polyoxetanes to illustrate the general structure-property relationships applicable to poly(this compound).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propyl-2-oxetanemethanol, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : A common approach involves nucleophilic substitution or ring-opening reactions. For example, in analogous oxetane derivatives, reactions with propargyl bromide in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base have been effective . Optimization includes monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to stabilize intermediates. Purification via ethyl acetate extraction and sodium sulfate drying is recommended, followed by reduced-pressure solvent removal .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the oxetane ring structure and propyl sidechain.

- IR Spectroscopy : Identification of hydroxyl (-OH) and ether (C-O-C) functional groups.

- Mass Spectrometry : High-resolution MS for molecular ion validation.

- TLC : For purity assessment during synthesis . Cross-validation with multiple techniques ensures structural accuracy .

Q. What are the primary research applications of this compound in non-medical contexts?

- Methodological Answer : The compound is used as a solvent or intermediate in organic synthesis, particularly in developing polymers or specialty chemicals. Its oxetane ring offers reactivity for ring-opening polymerization, useful in materials science . Strictly avoid human/animal applications, as specified in industrial research guidelines .

Advanced Research Questions

Q. How can researchers mitigate instability and peroxide formation in this compound during long-term storage?

- Methodological Answer : Secondary alcohols, including structurally similar compounds, are prone to peroxide formation. Store under inert gas (N/Ar) in amber glass, and test periodically using peroxide test strips. Add stabilizers like BHT (butylated hydroxytoluene) at 50–100 ppm. Discard if peroxide concentrations exceed 100 ppm .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Trace impurities (e.g., residual solvents or byproducts) require GC-MS or HPLC with certified reference standards. Use columns like C18 for reverse-phase HPLC and validate methods via spike-recovery experiments. For forensic-grade purity, adhere to protocols similar to those for amphetamine precursor analysis .

Q. How should researchers address contradictions in experimental data, such as conflicting reactivity or stability results across studies?

- Methodological Answer : Apply iterative data triangulation:

- Replicate experiments under controlled conditions (temperature, humidity).

- Cross-validate using alternative methods (e.g., comparing NMR with X-ray crystallography).

- Review raw data for instrumentation errors (e.g., baseline noise in spectra) . For broader discrepancies, transparently report limitations and propose mechanistic studies to resolve conflicts .

Q. What safety protocols are essential when handling this compound in peroxide-prone reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent vapor accumulation.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Segregate from oxidizing agents and label containers with date of opening.

- Disposal : Neutralize peroxides with ferrous sulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.